![molecular formula C19H17Cl2NO7 B1247336 Pyralomicin 1c](/img/structure/B1247336.png)
Pyralomicin 1c
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Overview
Description
Pyralomicin 1c is a natural product found in Nonomuraea spiralis with data available.
Scientific Research Applications
Biosynthesis and Structural Insights
- Pyralomicin 1c, along with other pyralomicins, is derived from Microtetraspora spiralis. Studies on the biosynthesis of pyralomicin 1a, a close relative of pyralomicin 1c, revealed it is formed from acetate, propionate, proline, and glucose metabolites. This understanding is crucial for exploring the potential of pyralomicins in various applications (Kawamura et al., 1996).
- Another research focused on the genetic basis of pyralomicin biosynthesis in Nonomuraea spiralis. The study identified a 41 kb gene cluster responsible for pyralomicin production, which includes genes for nonribosomal peptide synthetases and polyketide synthases. This information is crucial for understanding the molecular mechanisms underlying pyralomicin production and potentially manipulating these pathways for therapeutic applications (Flatt et al., 2013).
Chemical and Structural Analysis
- The structural determination of pyralomicins, including pyralomicin 1c, has been conducted using various NMR spectral analyses. This structural elucidation provides a foundation for further chemical and pharmacological studies, which are essential for exploring the therapeutic potential of pyralomicins (Kawamura et al., 1996).
Potential Pharmaceutical Applications
- The biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis has been studied, highlighting the complex chemical processes involved in its production. This research can be extrapolated to understand similar processes in pyralomicin 1c, potentially leading to its pharmaceutical applications (Naganawa et al., 2002).
properties
Product Name |
Pyralomicin 1c |
---|---|
Molecular Formula |
C19H17Cl2NO7 |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
2,6-dichloro-5-hydroxy-8-methyl-1-[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3 |
InChI Key |
QZDFKKWMBPFPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl |
synonyms |
pyralomicin 1c |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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